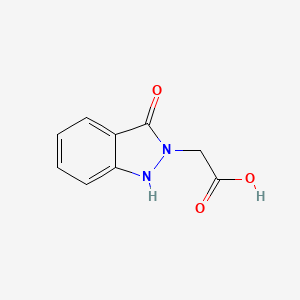

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-oxo-1H-indazol-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEBPFQYIKJQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64697-24-1 | |

| Record name | 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Indazole derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets.

Mode of Action

Indazole derivatives have been reported to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities. The exact interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.

Biochemical Pathways

Given the broad range of activities exhibited by indazole derivatives, it can be inferred that multiple pathways could potentially be affected.

Pharmacokinetics

Due to the polar nature of the imidazole ring, which is a part of the indazole structure, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent. This suggests that the compound may have good solubility, which could potentially enhance its bioavailability.

Biological Activity

(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, with the molecular formula C9H8N2O3 and CAS number 64697-24-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C9H8N2O3 |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 64697-24-1 |

The compound contains an indazole ring structure, which is known for its pharmacological relevance. The presence of both carbonyl and carboxylic acid functional groups enhances its potential interactions with biological targets.

Indazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Anti-inflammatory : These compounds have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Antimicrobial : Studies indicate effective activity against various bacterial strains, suggesting potential use as antibacterial agents.

- Anticancer : Preliminary research indicates that indazole derivatives may induce apoptosis in cancer cells and inhibit tumor growth.

- Antiviral : Some derivatives have demonstrated activity against HIV and other viral infections.

Pharmacological Effects

The pharmacokinetic profile of this compound suggests favorable absorption and distribution due to its polar nature. The compound's interaction with biological systems can be attributed to its ability to modulate several biochemical pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against various bacterial strains using the agar diffusion method. The results indicated notable inhibition zones against Gram-positive and Gram-negative bacteria, particularly Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Study 2: Anticancer Activity

In vitro studies conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The compound was tested at various concentrations, revealing a dose-dependent effect.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 65 |

| 50 | 40 |

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Table 2: Hazard Profiles of Selected Analogues

Key Research Findings

Bioactivity :

- The indazolyl acetic acid derivative shows promise in antiglaucoma drug development due to its ability to modulate intraocular pressure in preclinical models .

- Benzisothiazolone derivatives (e.g., 2-(3-oxobenzo[d]isothiazol-2-yl)acetic acid) exhibit IC50 values <10 μM against Staphylococcus aureus .

Stability and Reactivity: The indazolyl compound’s acetic acid moiety facilitates esterification and amidation, enabling diversification into prodrugs . Sulfone-containing analogues (e.g., 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2-yl)acetic acid) display superior hydrolytic stability compared to non-sulfonated variants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid, and how can reaction yields be improved?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid under alkaline conditions (e.g., NaOH in water) yields ~50% product after acid precipitation . Optimize reaction time (4–5 hours), temperature (room temperature or ice-water bath), and stoichiometry (1:1 molar ratio of precursors). Purification via recrystallization from dimethylformamide/water mixtures improves purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodology :

- 1H NMR : Key signals include the indazolone ring protons (δ 7.40–8.12 ppm, multiplet) and the acetic acid side chain (δ 4.57 ppm, singlet for CH2) .

- IR : Stretching vibrations for C=O (indazolone: ~1700 cm⁻¹) and carboxylic acid (O-H: ~2500–3000 cm⁻¹; C=O: ~1720 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks at m/z 209.22 (C9H7NO3S) align with theoretical molecular weight .

Q. What crystallization conditions are suitable for X-ray diffraction studies of this compound?

- Methodology : Recrystallize from dimethylformamide (DMF) and water mixtures to obtain single crystals. The orthorhombic crystal system (space group P212121) with unit cell parameters a = 4.7774 Å, b = 11.367 Å, c = 16.159 Å is ideal for structural refinement using SHELXL . Hydrogen-bonding networks stabilize the lattice (e.g., O–H···O interactions between carboxylic acid groups) .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic properties and bioactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity. For indole analogs, HOMO localizes on the indazolone ring, suggesting nucleophilic attack sites .

- Molecular docking : Dock the compound into target proteins (e.g., bacterial enzymes) using AutoDock Vina. A study on benzisothiazolone derivatives showed strong binding to bacterial DNA gyrase (binding energy ≤ −8.5 kcal/mol) .

Q. What strategies resolve contradictions in pharmacological data, such as variable antimicrobial activity across studies?

- Methodology :

- Structural analogs : Compare activity of (3-oxo-indazolyl)acetic acid derivatives with modified side chains (e.g., esters, amides). For example, methyl esters of similar compounds show enhanced antifungal activity due to improved membrane permeability .

- Experimental models : Use standardized assays (e.g., MIC against S. aureus or C. albicans) and control for solvent effects (DMSO vs. aqueous buffers) .

Q. How can hydrogen-bonding interactions in the crystal lattice influence the compound’s stability and solubility?

- Methodology : Analyze X-ray diffraction data (e.g., using Mercury software) to map hydrogen bonds. For this compound, intermolecular O–H···O bonds (2.60–2.65 Å) between carboxylic groups create a rigid lattice, reducing solubility in nonpolar solvents . Solubility can be improved via salt formation (e.g., sodium or ammonium salts).

Q. What are the challenges in quantifying trace impurities during synthesis, and how are they addressed?

- Methodology :

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) gradient to separate byproducts (e.g., unreacted benzo[d]isothiazol-3(2H)-one).

- Limit tests : Compare impurity peaks against reference standards (e.g., USP guidelines). For indazole derivatives, residual solvents (DMF) should be < 500 ppm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.